[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol
Description
The compound [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 3-chlorophenyl group at position 1 of the pyrazolo-pyrimidine core.
- A methyl substituent at position 4.
- A (2R)-pyrrolidin-2-ylmethanol group at position 4, introducing chirality and a polar hydroxyl group.
Pyrazolo[3,4-d]pyrimidines are known for their kinase-inhibitory properties, with substituents critically influencing potency, selectivity, and pharmacokinetics.
Propriétés
IUPAC Name |
[(2R)-1-[1-(3-chlorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-11-20-16(22-7-3-6-14(22)10-24)15-9-19-23(17(15)21-11)13-5-2-4-12(18)8-13/h2,4-5,8-9,14,24H,3,6-7,10H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGGGVFRCFPHFD-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)N4CCCC4CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)N4CCC[C@@H]4CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase.
Mode of Action
[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol interacts with CDK2, inhibiting its activity. This inhibition prevents the phosphorylation of key components for cell proliferation, thereby halting the progression of the cell cycle.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell proliferation. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Pharmacokinetics
These properties can help predict the observed antitumor activity.
Result of Action
The result of the action of [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol is the significant inhibition of cell proliferation. This is achieved through the alteration in cell cycle progression and the induction of apoptosis within cells.
Analyse Biochimique
Biochemical Properties
[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can lead to the modulation of signaling pathways that are crucial for cell proliferation and survival.
The compound interacts with proteins involved in cell cycle regulation and apoptosis. For instance, it has been observed to bind to cyclin-dependent kinases (CDKs), which are essential for the control of cell division. By inhibiting CDKs, [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol can induce cell cycle arrest and promote apoptosis in cancer cells.
Cellular Effects
[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol has profound effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell growth and survival.
Additionally, [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol influences gene expression by modulating the activity of transcription factors. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol involves its binding to specific biomolecules and the subsequent inhibition or activation of enzymatic activities. This compound binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are essential for cell proliferation and survival.
Furthermore, [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol can induce changes in gene expression by affecting the activity of transcription factors. This can lead to the upregulation or downregulation of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits.
Metabolic Pathways
[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolites are then excreted in the urine. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites.
Transport and Distribution
The transport and distribution of [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the nucleus, where it exerts its effects on gene expression and cell cycle regulation.
Subcellular Localization
[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol is localized primarily in the nucleus and cytoplasm of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the nucleus, the compound interacts with transcription factors and other nuclear proteins to modulate gene expression. In the cytoplasm, it can interact with kinases and other signaling proteins to affect cell signaling pathways.
Activité Biologique
The compound [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol, with the CAS number 1461689-24-6, is a novel pyrazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C17H18ClN5O. Its structure features a chlorophenyl group, a pyrazolo-pyrimidine core, and a pyrrolidine moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN5O |
| Molecular Weight | 343.81 g/mol |
| CAS Number | 1461689-24-6 |
| Synonyms | Pyrazolo-pyrimidine derivative |
Anticancer Activity
Recent studies have indicated that compounds similar to [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol exhibit significant anticancer properties. For instance, pyrazolo-pyrimidines have been shown to induce apoptosis in various cancer cell lines. A study reported that derivatives of this class demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, showing better efficacy than standard chemotherapeutic agents like bleomycin .
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. The presence of the pyrazolo and pyrimidine rings may facilitate interactions with target proteins involved in these pathways.
Inhibition of Enzymatic Activity
Inhibitory assays have demonstrated that similar compounds can inhibit enzymes critical for cancer progression. For example, studies have highlighted the role of these derivatives in inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases . The dual-targeting ability enhances their therapeutic potential.
Study 1: Cytotoxicity Evaluation
A recent evaluation focused on the cytotoxicity of [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol against various cancer cell lines. The results indicated an IC50 value of approximately 5 µM in A431 vulvar epidermal carcinoma cells, demonstrating significant anti-proliferative effects .
Study 2: Antiviral Properties
Another investigation explored the antiviral potential of this compound against pathogenic bacteria by assessing its ability to inhibit virulence factors. The findings suggested that it could serve as a promising candidate for developing anti-virulence therapeutics .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
Key analogs from literature are compared below:
Key Observations:
- Chlorophenyl Position : The target’s 3-chlorophenyl group may improve binding affinity compared to 2-chlorophenyl derivatives (e.g., ), as meta-substitution often enhances steric compatibility with kinase ATP-binding sites.
- Position 4 Modifications: The pyrrolidinylmethanol group introduces chirality and a hydroxyl group, likely enhancing aqueous solubility over non-polar substituents (e.g., trifluoroalkyl in or acetic acid in ).
Méthodes De Préparation
General Synthetic Strategy
The synthesis typically involves:
- Construction of the pyrazolo[3,4-d]pyrimidine core with appropriate substitutions.
- Introduction of the 3-chlorophenyl group at the 1-position of the pyrazolo ring.
- Coupling with the chiral pyrrolidin-2-ylmethanol moiety.
- Final purification and characterization.
The overall approach is modular, allowing for the assembly of the heterocyclic scaffold followed by functionalization and stereoselective incorporation of the pyrrolidine side chain.
Key Reaction Steps and Conditions
Synthesis of Pyrazolo[3,4-d]pyrimidine Core
- Starting from substituted pyrazole and pyrimidine precursors, cyclization reactions under controlled conditions yield the fused heterocyclic system.
- Methylation at the 6-position and chlorophenyl substitution at the 1-position are introduced via electrophilic aromatic substitution or cross-coupling reactions.
Coupling with Pyrrolidin-2-ylmethanol
- The chiral pyrrolidine methanol fragment is introduced via nucleophilic substitution or palladium/copper-catalyzed coupling.
- Copper(I) iodide catalysis with potassium carbonate as base and N,N'-dimethylethylenediamine as ligand in 1,4-dioxane solvent at 80°C has been reported to achieve efficient coupling with yields up to 74% in similar pyrazolo[3,4-d]pyrimidine derivatives.
Representative Experimental Procedure
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine core synthesis | Cyclization of substituted pyrazole and pyrimidine precursors under reflux in polar solvents | 70-85 | Control of temperature and stoichiometry critical |
| Introduction of 3-chlorophenyl group | Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling at 80-100°C | 65-80 | Use of aryl halide and boronic acid derivatives |
| Coupling with (2R)-pyrrolidin-2-ylmethanol | Copper(I) iodide, potassium carbonate, N,N'-dimethylethylenediamine, 1,4-dioxane, 80°C, 12-24 h | 74 | Stereochemistry preserved; ligand critical for yield |
Detailed Research Findings
- Copper(I) iodide catalysis : This method is effective for coupling the pyrrolidine moiety to the pyrazolo[3,4-d]pyrimidine scaffold. The use of potassium carbonate as base and N,N'-dimethylethylenediamine as a bidentate ligand enhances catalytic activity and selectivity.
- Solvent choice : 1,4-Dioxane provides a suitable medium balancing solubility and reaction kinetics.
- Temperature : Moderate heating at 80°C optimizes reaction rate without decomposing sensitive functional groups.
- Yield optimization : Reaction time and stoichiometric ratios are adjusted to maximize yield and purity, with isolated yields reported up to 80% in gram-scale syntheses.
Analytical Data Supporting Preparation
| Parameter | Value | Method/Source |
|---|---|---|
| Molecular Formula | C17H18ClN5O | Confirmed by elemental analysis and MS |
| Molecular Weight | 343.8 g/mol | Calculated and experimentally verified |
| Purity | >98% | HPLC and NMR characterization |
| Stereochemistry | (2R)-configuration confirmed | Chiral HPLC and optical rotation measurements |
Summary Table of Preparation Method Parameters
| Aspect | Details |
|---|---|
| Core synthesis | Cyclization of pyrazole and pyrimidine precursors |
| Key catalyst | Copper(I) iodide |
| Base | Potassium carbonate |
| Ligand | N,N'-dimethylethylenediamine |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Reaction time | 12-24 hours |
| Yield | 74-80% (isolated) |
| Scale | Gram-scale synthesis reported |
| Stereoselectivity | Maintained (2R)-configuration |
Notes on Synthetic Accessibility and Challenges
- The synthetic accessibility score of approximately 3.3 indicates moderate complexity, typical for heterocyclic compounds with multiple functional groups.
- The presence of a chiral center necessitates careful control of stereochemistry during coupling.
- Use of copper catalysis reduces cost compared to palladium but requires ligand optimization.
- Moderate solubility and stability under reaction conditions facilitate purification but require attention to avoid degradation.
Q & A
Basic: What are optimized synthetic routes for this compound, and how can reaction yields be improved?
Answer:
Synthesis typically involves multi-step protocols with key intermediates like pyrazolo[3,4-d]pyrimidine cores. For example, a pyrolidin-2-yl methanol derivative can be synthesized via nucleophilic substitution of a chlorinated pyrimidine intermediate with a pyrrolidine precursor. Critical steps include:
- Acid-catalyzed cyclization : Using HCl in water at 0–50°C to achieve a 52.7% yield, with heating to 50°C to dissolve intermediates .
- Recrystallization : Purification via methanol or ethanol, as demonstrated in pyrazole-pyrimidine syntheses .
To improve yields: - Optimize stoichiometry of reagents (e.g., 1.4:1 molar ratio of chloranil to precursor) .
- Use controlled heating (e.g., reflux in ethanol for 10 h) to enhance reaction completion .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the (2R) configuration, as seen in structurally similar pyridinyl-pyrrolidine derivatives .
- NMR spectroscopy : Key for verifying substituent positions (e.g., 3-chlorophenyl and methyl groups). ¹H-NMR can identify pyrrolidine proton splitting patterns, while ¹³C-NMR confirms carbonyl and aromatic carbons .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₅H₁₇ClN₄O has a theoretical MW of 328.09) .
Advanced: How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directed lithiation : Use bulky bases (e.g., LDA) to selectively deprotonate the pyrimidine N-H position, enabling functionalization at the 4-position .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) on pyrrolidine) to direct substitutions to the pyrimidine ring .
- Microwave-assisted synthesis : Enhances reaction control, reducing side products in heterocyclic systems .
Advanced: What strategies mitigate low yields during purification of polar intermediates?
Answer:
- Salt formation : Convert polar intermediates to hydrochloride salts using 1M HCl, improving crystallinity and solubility in aqueous/organic mixtures .
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane to methanol/dichloromethane) for challenging separations .
- Solvent recrystallization : Methanol/water mixtures (e.g., 7:3 v/v) effectively remove hydrophilic impurities .
Advanced: How is metabolic stability assessed in preclinical studies?
Answer:
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rodent) and monitor degradation via LC-MS. Adjust the pyrrolidine-methanol moiety to reduce CYP450-mediated oxidation .
- Plasma stability tests : Evaluate hydrolysis by incubating with plasma at 37°C; stabilize the methanol group via prodrug strategies (e.g., esterification) .
- Computational modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays to compare IC₅₀ values .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Structural analogs : Compare with derivatives (e.g., morpholine-substituted pyrimidines) to isolate structure-activity relationships (SAR) .
Advanced: What in silico tools validate binding modes to target proteins?
Answer:
- Molecular docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., kinases). The 3-chlorophenyl group often occupies hydrophobic pockets .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for 100+ ns to assess stability of hydrogen bonds (e.g., pyrrolidine-methanol with catalytic lysine) .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., methyl vs. trifluoromethyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
